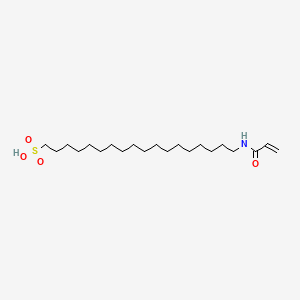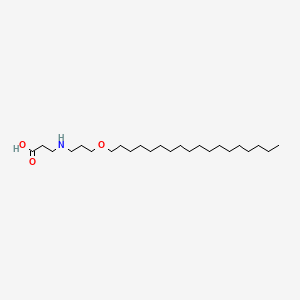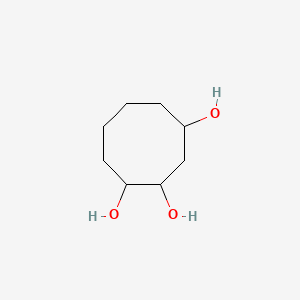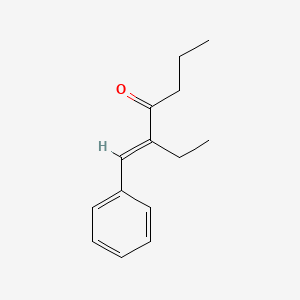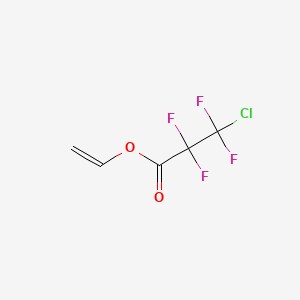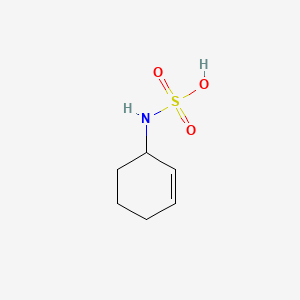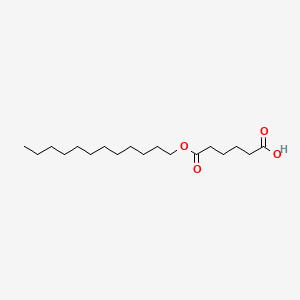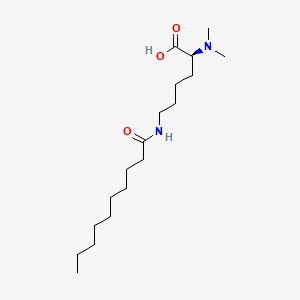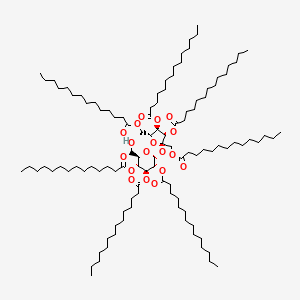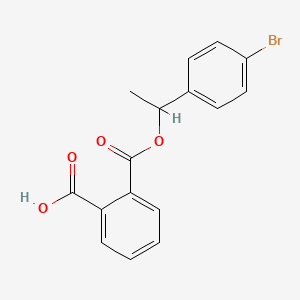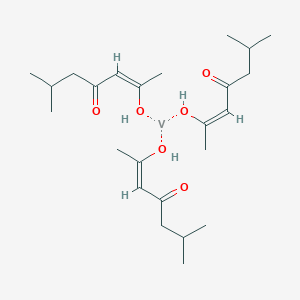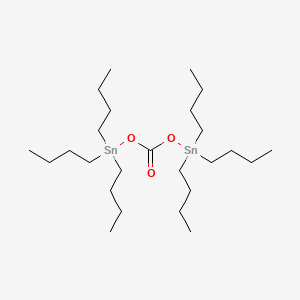
Stannane, (carbonyldioxy)bis(tributyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, (carbonyldioxy)bis(tributyl- is an organotin compound that has garnered significant interest due to its unique chemical properties and applications. Organotin compounds, in general, are characterized by the presence of tin atoms bonded to organic groups. This particular compound is notable for its potential use in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of stannane, (carbonyldioxy)bis(tributyl- typically involves the reaction of tributyltin hydride with carbon dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{2 Bu}_3\text{SnH} + \text{CO}_2 \rightarrow (\text{Bu}_3\text{Sn})_2\text{CO}_2 ]
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where tributyltin hydride is reacted with carbon dioxide under optimized conditions. The reaction is typically carried out at elevated temperatures and pressures to maximize yield and efficiency.
Types of Reactions:
Oxidation: Stannane, (carbonyldioxy)bis(tributyl- can undergo oxidation reactions, leading to the formation of various oxidized tin species.
Reduction: The compound can also participate in reduction reactions, often involving the reduction of other chemical species.
Substitution: Substitution reactions involving stannane, (carbonyldioxy)bis(tributyl- typically involve the replacement of one of the organic groups bonded to the tin atom.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Various organic halides and other electrophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tin oxides, while reduction reactions can produce reduced tin species.
Scientific Research Applications
Stannane, (carbonyldioxy)bis(tributyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in radical reactions and hydrostannation processes.
Medicine: Research is ongoing into the use of organotin compounds, including stannane, (carbonyldioxy)bis(tributyl-, in the development of new pharmaceuticals.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which stannane, (carbonyldioxy)bis(tributyl- exerts its effects involves the formation of reactive tin species that can participate in various chemical reactions. The tin atom in the compound can form bonds with other atoms and molecules, facilitating a range of chemical transformations. The specific molecular targets and pathways involved depend on the particular reaction and application.
Comparison with Similar Compounds
Tributyltin Hydride: A commonly used organotin compound with similar reactivity.
Tributyltin Oxide: Another organotin compound with applications in industrial and chemical processes.
Triphenyltin Hydride: A related compound with similar chemical properties and uses.
Uniqueness: Stannane, (carbonyldioxy)bis(tributyl- is unique in its ability to form stable complexes with carbon dioxide, making it particularly useful in reactions involving carbon dioxide fixation and utilization. Its reactivity and versatility in various chemical reactions also set it apart from other organotin compounds.
Properties
CAS No. |
5035-69-8 |
|---|---|
Molecular Formula |
C25H54O3Sn2 |
Molecular Weight |
640.1 g/mol |
IUPAC Name |
bis(tributylstannyl) carbonate |
InChI |
InChI=1S/6C4H9.CH2O3.2Sn/c6*1-3-4-2;2-1(3)4;;/h6*1,3-4H2,2H3;(H2,2,3,4);;/q;;;;;;;2*+1/p-2 |
InChI Key |
LFSLGRBFLONQRS-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)O[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


